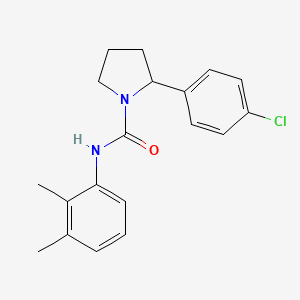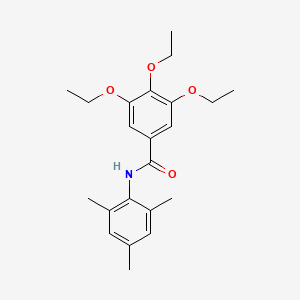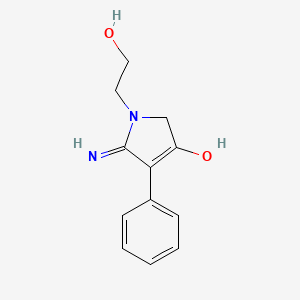
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide, commonly known as CDP-870, is a chemical compound that has been extensively studied for its potential use in the treatment of inflammatory diseases. This compound is a member of the pyrrolidinecarboxamide family of compounds and has been shown to have potent anti-inflammatory properties.
Mécanisme D'action
CDP-870 is believed to exert its anti-inflammatory effects by inhibiting the activity of a protein called p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. By inhibiting p38 MAP kinase, CDP-870 can reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CDP-870 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CDP-870 has been shown to have analgesic effects, as well as the ability to reduce joint destruction in animal models of rheumatoid arthritis. CDP-870 has also been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDP-870 for lab experiments is its potent anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of inflammation. However, the complex synthesis of CDP-870 and its high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of CDP-870. One area of interest is the potential use of CDP-870 in combination with other anti-inflammatory drugs, such as methotrexate, to achieve greater efficacy in the treatment of inflammatory diseases. Another area of interest is the development of more efficient synthesis methods for CDP-870, which could make it more accessible for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of CDP-870, as well as its potential long-term safety profile.
Méthodes De Synthèse
The synthesis of CDP-870 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate, which is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis of CDP-870 is a complex and time-consuming process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
The anti-inflammatory properties of CDP-870 have been extensively studied in both in vitro and in vivo models. Several studies have shown that CDP-870 can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are key mediators of inflammation. This makes CDP-870 a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-3-6-17(14(13)2)21-19(23)22-12-4-7-18(22)15-8-10-16(20)11-9-15/h3,5-6,8-11,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJLSLTVZYXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6031347.png)

![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6031374.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)

![N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
![5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)